1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride
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Overview
Description
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine that features a nitrogen atom within a bridged ring system.
Mechanism of Action
Target of Action
Similar compounds, such as 2-azabicyclo[321]octanes, have been noted for their potential in the field of drug discovery .
Biochemical Pathways
It’s worth noting that similar structures, such as 2-azabicyclo[321]octanes, have been used as key synthetic intermediates in several total syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[22One common method involves the reduction of quinuclidinone using sodium borohydride (NaBH4) in methanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl) in an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone.
Reduction: Reduction reactions can convert quinuclidinone back to 1-Azabicyclo[2.2.2]octan-4-ol.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinuclidinone
Reduction: 1-Azabicyclo[2.2.2]octan-4-ol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block for the synthesis of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: A bicyclic amine with a similar structure but lacking the hydroxyl group at the 4-position.
3-Quinuclidinol: A related compound with a hydroxyl group at the 3-position instead of the 4-position.
Quinuclidinone: The oxidized form of 1-Azabicyclo[2.2.2]octan-4-ol
Uniqueness
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQICDJIYRBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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